molecular formula C40H56O3 B12371827 (9Z)-5alpha,6alpha-Epoxy-5,6-dihydro-beta,beta-carotene-3beta,3'beta-diol

(9Z)-5alpha,6alpha-Epoxy-5,6-dihydro-beta,beta-carotene-3beta,3'beta-diol

Cat. No.: B12371827
M. Wt: 584.9 g/mol
InChI Key: OFNSUWBAQRCHAV-CGOFHDSUSA-N
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Description

(9Z)-Antheraxanthin is a naturally occurring xanthophyll pigment found in various plants and algae. It plays a crucial role in the xanthophyll cycle, which is involved in the protection of photosynthetic organisms from excessive light. This compound is an intermediate in the conversion of violaxanthin to zeaxanthin, both of which are important for non-photochemical quenching, a mechanism that dissipates excess light energy as heat to prevent damage to the photosynthetic apparatus.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (9Z)-Antheraxanthin typically involves the selective oxidation of zeaxanthin. One common method includes the use of mild oxidizing agents such as potassium permanganate or molecular oxygen in the presence of a catalyst. The reaction conditions often require controlled temperatures and pH to ensure the selective formation of (9Z)-Antheraxanthin without over-oxidation.

Industrial Production Methods: Industrial production of (9Z)-Antheraxanthin can be achieved through biotechnological approaches, such as the cultivation of microalgae or genetically modified plants that overproduce this pigment. These methods are preferred due to their sustainability and the ability to produce high yields of the compound under controlled conditions.

Chemical Reactions Analysis

Types of Reactions: (9Z)-Antheraxanthin undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form violaxanthin.

    Reduction: It can be reduced back to zeaxanthin.

    Isomerization: It can undergo isomerization to form different geometric isomers.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, molecular oxygen, or other mild oxidizing agents.

    Reduction: Sodium borohydride or other reducing agents.

    Isomerization: Light or heat can induce isomerization.

Major Products:

    Oxidation: Violaxanthin.

    Reduction: Zeaxanthin.

    Isomerization: Various geometric isomers of antheraxanthin.

Scientific Research Applications

(9Z)-Antheraxanthin has several scientific research applications, including:

    Chemistry: Used as a model compound to study the xanthophyll cycle and its role in photoprotection.

    Biology: Investigated for its role in the regulation of photosynthesis and protection against photooxidative stress.

    Medicine: Explored for its potential antioxidant properties and its role in preventing age-related macular degeneration.

    Industry: Utilized in the food and cosmetic industries as a natural colorant and antioxidant.

Mechanism of Action

The mechanism of action of (9Z)-Antheraxanthin involves its participation in the xanthophyll cycle. It acts as an intermediate in the conversion of violaxanthin to zeaxanthin, which is crucial for non-photochemical quenching. This process helps dissipate excess light energy as heat, protecting the photosynthetic apparatus from damage. The molecular targets include the light-harvesting complexes in the chloroplasts, where (9Z)-Antheraxanthin interacts with other xanthophylls and proteins to regulate energy dissipation.

Comparison with Similar Compounds

    Violaxanthin: Another xanthophyll involved in the xanthophyll cycle, which can be converted to (9Z)-Antheraxanthin.

    Zeaxanthin: A xanthophyll that is formed from (9Z)-Antheraxanthin and plays a role in photoprotection.

    Lutein: A structurally similar xanthophyll with antioxidant properties.

Uniqueness: (9Z)-Antheraxanthin is unique due to its specific role as an intermediate in the xanthophyll cycle. Unlike violaxanthin and zeaxanthin, which are more stable end products, (9Z)-Antheraxanthin is transient and plays a dynamic role in regulating the balance between light harvesting and photoprotection.

Properties

Molecular Formula

C40H56O3

Molecular Weight

584.9 g/mol

IUPAC Name

(1R,3S,6S)-6-[(1E,3Z,5E,7E,9E,11E,13E,15E,17E)-18-[(4R)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-1,5,5-trimethyl-7-oxabicyclo[4.1.0]heptan-3-ol

InChI

InChI=1S/C40H56O3/c1-29(17-13-19-31(3)21-22-36-33(5)25-34(41)26-37(36,6)7)15-11-12-16-30(2)18-14-20-32(4)23-24-40-38(8,9)27-35(42)28-39(40,10)43-40/h11-24,34-35,41-42H,25-28H2,1-10H3/b12-11+,17-13+,18-14+,22-21+,24-23+,29-15+,30-16+,31-19+,32-20-/t34-,35+,39-,40+/m1/s1

InChI Key

OFNSUWBAQRCHAV-CGOFHDSUSA-N

Isomeric SMILES

CC1=C(C(C[C@@H](C1)O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(/C)\C=C\[C@]23[C@](O2)(C[C@H](CC3(C)C)O)C)/C)/C

Canonical SMILES

CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC23C(CC(CC2(O3)C)O)(C)C)C)C

Origin of Product

United States

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